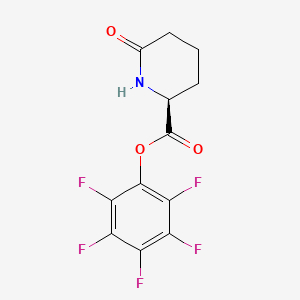
Pentafluorophenyl (2S)-6-oxopiperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentafluorophenyl (2S)-6-oxopiperidine-2-carboxylate is a chemical compound that features a pentafluorophenyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentafluorophenyl (2S)-6-oxopiperidine-2-carboxylate typically involves the reaction of pentafluorophenol with (2S)-6-oxopiperidine-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a solvent such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenyl (2S)-6-oxopiperidine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can be substituted with nucleophiles such as amines, leading to the formation of amide bonds.
Reduction Reactions: The carbonyl group in the piperidine ring can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Major Products Formed
Substitution: Amide derivatives and thiol esters.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids and ketones.
Scientific Research Applications
Chemistry
In chemistry, Pentafluorophenyl (2S)-6-oxopiperidine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology
In biological research, this compound is utilized in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable amide bonds with peptides and proteins makes it a useful tool in bioconjugation studies .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug precursor. Its structural features allow for the design of novel therapeutic agents targeting specific biological pathways .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its incorporation into polymer matrices can enhance the material’s properties, such as thermal stability and chemical resistance .
Mechanism of Action
The mechanism of action of Pentafluorophenyl (2S)-6-oxopiperidine-2-carboxylate involves its interaction with specific molecular targets. The pentafluorophenyl group can engage in π-π interactions, hydrogen bonding, and dipole-dipole interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pentafluorophenyl esters: These compounds share the pentafluorophenyl group and are used in similar applications, such as peptide synthesis and bioconjugation.
Piperidine derivatives: Compounds with a piperidine ring are widely used in medicinal chemistry for their pharmacological properties.
Uniqueness
Pentafluorophenyl (2S)-6-oxopiperidine-2-carboxylate is unique due to the combination of the pentafluorophenyl group and the (2S)-6-oxopiperidine-2-carboxylate moiety. This combination imparts distinct reactivity and stability, making it a versatile compound for various applications .
Properties
CAS No. |
78664-72-9 |
|---|---|
Molecular Formula |
C12H8F5NO3 |
Molecular Weight |
309.19 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-6-oxopiperidine-2-carboxylate |
InChI |
InChI=1S/C12H8F5NO3/c13-6-7(14)9(16)11(10(17)8(6)15)21-12(20)4-2-1-3-5(19)18-4/h4H,1-3H2,(H,18,19)/t4-/m0/s1 |
InChI Key |
FYJGPXVTARLULP-BYPYZUCNSA-N |
Isomeric SMILES |
C1C[C@H](NC(=O)C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Canonical SMILES |
C1CC(NC(=O)C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















